molecular formula C25H22ClN3O2S2 B12043249 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 477313-45-4

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12043249
CAS No.: 477313-45-4
M. Wt: 496.0 g/mol
InChI Key: YCMRYGQQGAZELA-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a hexahydrobenzothienopyrimidine core, and a sulfanyl-acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amines, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the benzothienopyrimidine core.

    Attachment of the Sulfanyl-Acetamide Moiety: This step involves the reaction of the intermediate compound with a suitable sulfanyl-acetamide reagent under controlled conditions, such as reflux in an organic solvent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide shares structural similarities with other benzothienopyrimidine derivatives, such as:
    • 2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
    • 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Uniqueness

  • Chlorophenyl Group : The presence of the chlorophenyl group may confer unique biological activities compared to other halogenated derivatives.
  • Sulfanyl-Acetamide Moiety : This functional group may enhance the compound’s solubility and bioavailability.

Properties

CAS No.

477313-45-4

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-15-6-2-4-8-19(15)27-21(30)14-32-25-28-23-22(18-7-3-5-9-20(18)33-23)24(31)29(25)17-12-10-16(26)11-13-17/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3,(H,27,30)

InChI Key

YCMRYGQQGAZELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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